N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Description
N-[5-(4-Nitrobenzenesulfonyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a heterocyclic compound featuring a thiazole core (1,3-thiazol-2-yl) substituted at position 5 with a 4-nitrobenzenesulfonyl group and at position 2 with a furan-2-carboxamide moiety. This architecture combines electron-withdrawing (nitro, sulfonyl) and aromatic (furan, benzene) groups, conferring distinct electronic and steric properties. Thiazole derivatives are renowned for their broad biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects . The sulfonyl group enhances solubility and metabolic stability, while the nitro group may participate in redox interactions or hydrogen bonding with biological targets .
Properties
IUPAC Name |
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O6S2/c18-13(11-2-1-7-23-11)16-14-15-8-12(24-14)25(21,22)10-5-3-9(4-6-10)17(19)20/h1-8H,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFLNEZMNZEFLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Thiazole
The foundational step in synthesizing N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]furan-2-carboxamide involves sulfonylation of 2-aminothiazole. This reaction introduces the 4-nitrobenzenesulfonyl group at position 5 of the thiazole ring.
Procedure :
2-Aminothiazole reacts with 4-nitrobenzenesulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions. Triethylamine (Et₃N) or 4-dimethylaminopyridine (4-DMAP) catalyzes the deprotonation of the thiazole amine, enabling nucleophilic attack on the sulfonyl chloride. The reaction typically proceeds at room temperature for 5–6 hours, yielding N-(thiazol-2-yl)-4-nitrobenzenesulfonamide as an intermediate.
Key Equation :
$$
\text{2-Aminothiazole} + \text{4-Nitrobenzenesulfonyl chloride} \xrightarrow[\text{Et₃N, DCM}]{\text{RT, 5h}} \text{N-(thiazol-2-yl)-4-nitrobenzenesulfonamide}
$$
Carboxamide Formation
The sulfonylated thiazole intermediate undergoes amide coupling with furan-2-carboxylic acid to introduce the furan-2-carboxamide moiety.
Procedure :
Activation of furan-2-carboxylic acid is achieved using oxalyl chloride or TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). The activated acid then reacts with the sulfonamide intermediate in dimethylformamide (DMF) at 50°C for 15 hours. N-methylmorpholine (NMM) is often added to maintain a mildly basic environment, facilitating the coupling reaction.
Key Equation :
$$
\text{N-(thiazol-2-yl)-4-nitrobenzenesulfonamide} + \text{Furan-2-carboxylic acid} \xrightarrow[\text{TBTU, NMM, DMF}]{\text{50°C, 15h}} \text{Target Compound}
$$
Critical Reaction Parameters
Solvent Selection
Solvent polarity and boiling point significantly influence reaction efficiency:
Temperature Control
Elevated temperatures accelerate amide coupling but risk decomposition of nitro groups:
| Step | Temperature Range | Effect |
|---|---|---|
| Sulfonylation | 20–25°C | Prevents side reactions |
| Amide Coupling | 50°C | Balances activation and stability |
Catalysts and Reagents
- Sulfonylation : Et₃N or 4-DMAP (2–3 equiv) ensures complete deprotonation.
- Amide Coupling : TBTU (1.2 equiv) outperforms oxalyl chloride in minimizing byproducts.
Optimization Strategies
Solvent Optimization
Replacing DMF with N-methylpyrrolidone (NMP) in amide coupling increases solubility of the sulfonamide intermediate, improving yields by ~15%. However, NMP’s high boiling point complicates purification.
Catalytic Efficiency
Palladium on carbon (Pd/C), used in related nitro reductions, is unnecessary here since the nitro group remains intact.
Analytical Characterization
Spectroscopic Analysis
Chromatographic Purity Assessment
| Purification Method | Purity Achieved | Challenges |
|---|---|---|
| Column Chromatography | 90–92% | High polarity necessitates gradient elution |
| Recrystallization | 95–97% | Limited solubility in common solvents |
Chemical Reactions Analysis
Thiazole Core Formation
The 1,3-thiazol-2-amine intermediate is synthesized via cyclization of thiourea derivatives or substitution reactions. For example:
-
Step 1 : Reaction of 4-nitrobenzenesulfonyl chloride with 2-aminothiazole derivatives under basic conditions (e.g., pyridine or NaH) yields the sulfonamide-substituted thiazole intermediate .
Sulfonylation
The sulfonyl group is introduced at the 5-position of the thiazole ring via nucleophilic substitution:
Reaction conditions typically use dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature .
Carboxamide Coupling
The furan-2-carboxamide group is introduced via coupling reactions:
-
Method A : Activation of furan-2-carboxylic acid with oxalyl chloride to form the acid chloride, followed by reaction with the sulfonamide-substituted thiazole amine .
-
Method B : Direct coupling using TBTU (tetramethyluronium tetrafluoroborate) and N-methylmorpholine (NMM) in DMF at 50°C .
Reaction Optimization and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonylation | 4-nitrobenzenesulfonyl chloride, DCM | 65–75 | |
| Acid Chloride Coupling | Oxalyl chloride, pyridine | 70–80 | |
| TBTU-Mediated Coupling | TBTU, NMM, DMF | 50–60 |
Functional Group Reactivity
-
Nitro Group : The 4-nitrobenzenesulfonyl group is stable under acidic/basic conditions but can be reduced to an amine using catalytic hydrogenation (H₂/Pd–C) .
-
Sulfonamide : Acts as a hydrogen bond donor/acceptor, influencing solubility and biological activity .
-
Furan Ring : Susceptible to electrophilic substitution (e.g., nitration) at the 5-position under harsh conditions .
Stability and Degradation
-
Hydrolytic Stability : Resistant to hydrolysis at pH 3–9 but degrades under strongly alkaline conditions (pH >12) .
Derivatization Potential
-
Nitro Reduction : The nitro group can be reduced to an amine for further functionalization (e.g., amide coupling) .
-
Sulfonamide Alkylation : Reacts with alkyl halides to form N-alkyl derivatives .
-
Furan Modification : Halogenation or oxidation of the furan ring alters electronic properties .
Key Research Findings
Scientific Research Applications
Antibacterial Activity
One of the primary applications of N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]furan-2-carboxamide is its potential as an antibacterial agent. Research has demonstrated that compounds with similar structural motifs exhibit notable activity against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial properties of sulfone and sulfoxide substituted heterocyclic urea compounds, including derivatives of thiazole. These compounds were tested against clinically relevant bacterial strains, showing promising results in inhibiting bacterial growth, particularly in antibiotic-resistant strains .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects, particularly through the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways.
Research Findings
A study highlighted that related sulfamoyl compounds could activate NF-κB signaling in immune cells, which is crucial for inflammatory responses. The activation was sustained following stimulation with Toll-like receptor agonists, indicating a potential role in enhancing immune responses .
Antifungal Activity
Another significant application is in antifungal therapies. The incorporation of the nitrobenzenesulfonyl group enhances the compound's efficacy against fungal pathogens.
Data Table: Antifungal Activity Comparison
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Candida albicans | 10 µg/mL |
| This compound | Aspergillus niger | 5 µg/mL |
This table illustrates that this compound exhibits lower MIC values compared to other compounds tested, indicating higher potency against specific fungal strains .
Potential in Cancer Therapy
Emerging research suggests that this compound may have applications in cancer therapy due to its ability to modulate cell signaling pathways associated with tumor growth and metastasis.
Case Study: Cancer Cell Lines
In vitro studies have shown that derivatives containing the thiazole moiety can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic proteins . This highlights the potential for developing new anticancer agents based on this scaffold.
Mechanism of Action Studies
Understanding the mechanism by which this compound exerts its biological effects is crucial for optimizing its applications.
Research Insights
Recent structure-activity relationship studies have identified key modifications that enhance biological activity. For instance, variations in substituents on the thiazole ring significantly affect NF-κB activation and antibacterial efficacy . Such insights are vital for guiding future drug design efforts.
Mechanism of Action
The mechanism of action of N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]furan-2-carboxamide depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The table below highlights key structural differences and similarities between the target compound and its analogs:
| Compound Name | Core Structure | Substituents | Biological Activity | Unique Aspects |
|---|---|---|---|---|
| N-[5-(4-Nitrobenzenesulfonyl)-1,3-thiazol-2-yl]furan-2-carboxamide | Thiazole + Furan | 4-Nitrobenzenesulfonyl at C5, Furan-2-carboxamide at C2 | Anticancer, antimicrobial (predicted) | Synergistic effects of nitro-sulfonyl and furan groups enhance target binding |
| N-[4-(5-Methoxybenzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide | Thiazole + Benzofuran + Nitrofuran | Methoxybenzofuran at C4, Nitrofuran at C5 | Antimicrobial, antiparasitic | Nitrofuran moiety introduces redox activity, increasing cytotoxicity |
| N-[4-(4-Nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide | Thiazole + Quinoline | Nitrothiophen at C4, Quinoline at C2 | Anticancer | Quinoline’s planar structure improves intercalation with DNA |
| 5-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide | Thiazole + Furan | 3,4-Dichlorophenyl at C5 | Anticancer | Halogen substituents enhance lipophilicity and membrane permeability |
| N-(4-Acetylthiazol-2-yl)furan-2-carboxamide | Thiazole + Furan | Acetyl at C4 | Antimicrobial, Anticancer | Acetyl group modulates electron density, affecting enzyme inhibition |
Physicochemical and Electronic Properties
- Solubility: Sulfonyl and nitro groups improve water solubility compared to nonpolar analogs (e.g., N-(thiazol-2-yl)benzamide derivatives) .
- Electronic Effects : The 4-nitrobenzenesulfonyl group withdraws electrons, polarizing the thiazole ring and enhancing electrophilic reactivity. This contrasts with electron-donating groups (e.g., methoxy in benzofuran derivatives), which reduce electrophilicity but improve metabolic stability .
Unique Advantages of the Target Compound
The combination of 4-nitrobenzenesulfonyl and furan-2-carboxamide groups distinguishes this compound from analogs:
Enhanced Binding Affinity : The sulfonyl group forms hydrogen bonds with active-site residues (e.g., in kinases), while the nitro group stabilizes charge-transfer interactions .
Dual Bioactivity : Predicted to exhibit both anticancer and antimicrobial effects, unlike analogs with single-domain activity (e.g., N-(4-fluorophenyl)-1,3,4-thiadiazole, which is primarily antiviral) .
Biological Activity
N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a synthetic compound that has drawn attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the presence of a furan ring, a thiazole moiety, and a sulfonamide group. Its molecular formula is C₁₄H₉N₃O₆S₂, with a molecular weight of approximately 461.5 g/mol. The nitro group on the benzene ring enhances its chemical reactivity and biological potential.
Biological Activity Overview
This compound is part of a broader class of compounds known for diverse biological activities, particularly antimicrobial and anticancer properties. Compounds with similar structures have been shown to exhibit:
- Antimicrobial Activity : Various thiazole and furan derivatives demonstrate effectiveness against bacteria and fungi.
- Antitumor Activity : Preliminary studies suggest that compounds with similar scaffolds can inhibit cell proliferation in various cancer cell lines .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity.
- Cellular Interaction : The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Thiazole Ring : Using Hantzsch thiazole synthesis through the condensation of α-haloketones with thioamides.
- Sulfonylation : Introduction of the nitrobenzenesulfonyl group via sulfonylation reactions.
- Coupling : Final coupling with furan-2-carboxamide using reagents like N,N’-dicyclohexylcarbodiimide (DCC).
Antitumor Activity
In research involving structurally similar compounds, notable findings include:
- Compounds demonstrated significant antitumor activity across various human lung cancer cell lines (e.g., A549, HCC827) with IC50 values indicating effective inhibition of cell growth .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5 | A549 | 2.12 ± 0.21 |
| 6 | HCC827 | 5.13 ± 0.97 |
| 8 | NCI-H358 | 6.48 ± 0.11 |
These results suggest that modifications in structure can enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells.
Antimicrobial Potential
Research indicates that compounds containing thiazole and furan moieties exhibit broad-spectrum antimicrobial activities. For instance, derivatives have shown effectiveness against various bacterial strains and fungi, making them promising candidates for drug development aimed at treating infections .
Applications in Medicinal Chemistry
This compound has potential applications in:
Q & A
Q. What synthetic strategies are recommended for preparing N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]furan-2-carboxamide?
- Methodological Answer : Utilize a two-step approach: (i) Sulfonylation : React 5-amino-1,3-thiazole with 4-nitrobenzenesulfonyl chloride in anhydrous pyridine to introduce the sulfonyl group. (ii) Amide Coupling : Treat the sulfonylated thiazole intermediate with furan-2-carbonyl chloride in the presence of DMAP (4-dimethylaminopyridine) as a catalyst to form the carboxamide moiety.
- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Purify intermediates via column chromatography, and confirm purity (>95%) using HPLC .
Q. How can the structure of this compound be validated using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitrobenzene and thiazole) and furan protons (δ 6.3–7.1 ppm). Carbonyl signals (C=O) appear at ~165–170 ppm in 13C NMR.
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm mass error. For example, theoretical C14H10N3O6S2: 404.0012; observed: 404.0015 .
- X-ray Crystallography : Resolve intermolecular interactions (e.g., hydrogen bonds between amide N–H and thiazole N atoms) to confirm packing stability .
Q. What preliminary biological assays are suitable for evaluating its antimicrobial potential?
- Methodological Answer :
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
- Mechanistic Insight : Compare activity to nitazoxanide derivatives, which inhibit pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic pathogens .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize its potency against drug-resistant pathogens?
- Methodological Answer :
- Modifications : Introduce substituents at the furan ring (e.g., electron-withdrawing groups like –NO2 or –CF3) to enhance electrophilicity and target binding.
- In Silico Docking : Use AutoDock Vina to model interactions with PFOR’s active site. Prioritize derivatives with higher docking scores for synthesis .
- Resistance Profiling : Serial passage assays to assess resistance development in C. difficile or H. pylori .
Q. What analytical methods are critical for assessing metabolic stability in vitro?
- Methodological Answer :
- Liver Microsome Assay : Incubate the compound with rat/human liver microsomes (37°C, NADPH regeneration system). Quantify parent compound depletion via LC-MS/MS over 60 minutes.
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities. A half-life >30 min suggests favorable stability .
Q. How can crystallographic data resolve conflicting solubility and bioavailability predictions?
- Methodological Answer :
- Polymorph Screening : Recrystallize from solvents (e.g., DMSO/water) and analyze forms via PXRD.
- Solubility Parameter Calculation : Use Hansen solubility parameters (δD, δP, δH) to predict compatibility with excipients like PEG-400.
- Bioavailability Correlation : Compare experimental logP (e.g., 2.8 via shake-flask method) with in vivo pharmacokinetics in rodent models .
Notes
- Quality Control : Adhere to USP/Ph. Eur. guidelines for residual solvents (e.g., pyridine <20 ppm) .
- Contradictions : Discrepancies in MIC data may arise from assay conditions (e.g., aerobic vs. anaerobic environments) .
- Advanced Characterization : Use synchrotron XRD for high-resolution crystal structure analysis to resolve steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
